molecular formula C22H23ClFN3O3 B5678317 3-[2-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-4-[(2-fluorophenyl)methyl]piperazin-2-one

3-[2-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-4-[(2-fluorophenyl)methyl]piperazin-2-one

Cat. No.: B5678317
M. Wt: 431.9 g/mol
InChI Key: ZPONQFDKKQMRDT-UHFFFAOYSA-N
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Description

3-[2-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-4-[(2-fluorophenyl)methyl]piperazin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzoxazepine ring, a piperazine ring, and various substituents, including a chlorine atom and a fluorophenyl group. It is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-4-[(2-fluorophenyl)methyl]piperazin-2-one typically involves multiple steps:

  • Formation of the Benzoxazepine Ring: : The benzoxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as 2-aminophenol and a suitable aldehyde or ketone. The reaction is usually carried out under acidic or basic conditions to facilitate ring closure.

  • Introduction of the Piperazine Ring: : The piperazine ring is introduced through a nucleophilic substitution reaction. This involves reacting the benzoxazepine intermediate with a piperazine derivative under controlled conditions, often in the presence of a base to promote the substitution.

  • Substitution with Fluorophenyl Group: : The fluorophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable fluorophenyl halide and a palladium catalyst.

  • Final Assembly: : The final step involves the coupling of the intermediate compounds to form the target molecule. This step may require specific reaction conditions, such as elevated temperatures and the use of a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings, where halogen atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often require the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable nucleophile.

Major Products

    Oxidation: Formation of N-oxides and other oxidized derivatives.

    Reduction: Formation of alcohols and reduced derivatives.

    Substitution: Formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound is of interest for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities.

    Biological Studies: It can be used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound can be used in chemical biology to probe the function of specific proteins and enzymes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-[2-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-4-[(2-fluorophenyl)methyl]piperazin-2-one is not fully understood, but it is believed to involve interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl derivatives: These compounds share the benzoxazepine core and may have similar pharmacological properties.

    Fluorophenyl-substituted piperazines: These compounds share the piperazine ring and fluorophenyl substituent, and may have similar biological activities.

Uniqueness

The uniqueness of 3-[2-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-4-[(2-fluorophenyl)methyl]piperazin-2-one lies in its specific combination of structural features, which may confer unique pharmacological properties and biological activities compared to other similar compounds.

Properties

IUPAC Name

3-[2-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-4-[(2-fluorophenyl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN3O3/c23-17-5-6-20-16(11-17)14-27(9-10-30-20)21(28)12-19-22(29)25-7-8-26(19)13-15-3-1-2-4-18(15)24/h1-6,11,19H,7-10,12-14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPONQFDKKQMRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)N2CCOC3=C(C2)C=C(C=C3)Cl)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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